(R)-Methyl 2-hydroxypent-4-enoate can be derived from various natural and synthetic sources, often through chiral pool synthesis or asymmetric synthesis methods. It is classified as a hydroxy ester, specifically an α-hydroxy acid derivative, which is crucial in many biochemical pathways and synthetic applications.
The synthesis of (R)-Methyl 2-hydroxypent-4-enoate can be achieved through several methods:
The molecular structure of (R)-Methyl 2-hydroxypent-4-enoate can be described by its specific functional groups:
The compound's stereochemistry plays a vital role in its interactions with biological systems, influencing its reactivity and selectivity in chemical reactions.
(R)-Methyl 2-hydroxypent-4-enoate participates in various chemical reactions:
(R)-Methyl 2-hydroxypent-4-enoate's mechanism of action is primarily related to its role in biochemical pathways:
The enzymatic pathways involving (R)-Methyl 2-hydroxypent-4-enoate highlight its importance in metabolic processes and organic synthesis.
The physical and chemical properties of (R)-Methyl 2-hydroxypent-4-enoate include:
These properties influence its application in various chemical reactions and industrial processes.
(R)-Methyl 2-hydroxypent-4-enoate has several scientific applications:
The diverse applications highlight the compound's significance in both academic research and industrial chemistry, making it a valuable target for further study and utilization in synthetic methodologies.
Biocatalysis offers unparalleled advantages for synthesizing enantiomerically pure (R)-Methyl 2-hydroxypent-4-enoate through enzyme-mediated transformations achieving near-perfect stereoselectivity under mild conditions. Key enzymatic strategies exploit the inherent chirality of natural substrates or utilize engineered enzymes to install the (R)-hydroxyester functionality:
Ene-Reductase Catalysis: Ene-reductases (EREDs) belonging to the Old Yellow Enzyme family enable asymmetric hydrogenation of the α,β-unsaturated precursor, Methyl 2-oxopent-4-enoate, yielding the saturated hydroxyester with exceptional enantiomeric excess (typically >99% ee). This reaction proceeds via a hydride transfer mechanism with cofactor recycling (NAD(P)H) facilitated by glucose dehydrogenase or alternative recycling systems. The aqueous reaction medium (pH 7-8, 25-37°C) aligns with green chemistry principles, minimizing solvent waste and energy consumption compared to traditional metal-catalyzed hydrogenations [4].
Lipase-Mediated Kinetic Resolution: Racemic mixtures of Methyl 2-hydroxypent-4-enoate can be resolved using immobilized lipases (e.g., Pseudomonas cepacia lipase, Candida antarctica lipase B). These enzymes selectively acetylate the undesired (S)-enantiomer, leaving the (R)-enantiomer unreacted. The acetylated (S)-product and unreacted (R)-hydroxyester are then separated chromatographically. While effective, this route suffers from a maximum theoretical yield of 50% for the desired (R)-isomer unless dynamic kinetic resolution strategies are employed. Recent advances utilize tandem enzyme systems or racemization catalysts to overcome this limitation, pushing yields towards 70-85% with maintained high ee (>98%) .
Biocatalytic routes are particularly valued for producing pharma-grade intermediates without heavy metal contamination. However, challenges remain regarding enzyme stability under high substrate loading, reaction times for complete conversion, and the cost of large-scale cofactor recycling systems.
Conventional chemical synthesis of (R)-Methyl 2-hydroxypent-4-enoate relies on multi-step sequences involving chiral pool utilization or asymmetric catalysis, often followed by esterification:
Chiral Pool Derivatization: This approach leverages inexpensive, naturally occurring chiral molecules as starting materials. A prominent route starts with (R)-2-Hydroxypent-4-ene (CAS 64584-92-5, 97% ee, commercially available at ~£283/5g [3]). Oxidation of the allylic alcohol, typically using pyridinium chlorochromate (PCC) or Dess-Martin periodinane, generates the corresponding α,β-unsaturated aldehyde. Subsequent Pinnick oxidation (NaClO₂, NaH₂PO₄) yields the unsaturated acid, followed by esterification with diazomethane (CH₂N₂) or methanol under acid catalysis (e.g., H₂SO₄, p-toluenesulfonic acid) to furnish (R)-Methyl 2-hydroxypent-4-enoate. While straightforward, this route involves toxic reagents (PCC, CH₂N₂) and protection/deprotection steps if other functional groups are present, lowering overall yield (typically 30-45%) and increasing environmental impact [3].
Asymmetric Hydrogenation of β-Ketoesters: Chemical enantioselective synthesis often targets Methyl 2-oxopent-4-enoate for asymmetric reduction. Employing chiral catalysts like Ru(II)-BINAP complexes (e.g., RuCl₂(R)-BINAPₙ) or Rh-DuPhos complexes under hydrogen pressure (50-100 psi) achieves high enantioselectivity (90-95% ee). Subsequent purification (e.g., chiral chromatography or recrystallization) yields enantiomerically pure material. While scalable, this method requires expensive chiral ligands, high-pressure equipment, and noble metals, impacting cost-effectiveness and necessitating rigorous metal removal for sensitive applications [5].
Acid-Catalyzed Esterification Pathways: Direct esterification of pre-formed (R)-2-Hydroxypent-4-enoic acid is a common final step. Traditional methods use Fischer esterification (MeOH, H⁺ catalyst like H₂SO₄, reflux). Newer protocols employ Deuterium Oxide (D₂O)-compatible coupling reagents (e.g., DMTMM, CDI) or microwave-assisted catalysis (e.g., Amberlyst-15 in methanol) to accelerate the reaction and improve yields (often >90%) under milder conditions, reducing racemization risks compared to prolonged acid reflux [2].
These traditional methods provide reliable access but often lag in sustainability metrics due to hazardous reagents, energy-intensive steps, and lower atom economy.
Driven by the need for sustainable synthesis, novel routes utilizing levoglucosenone (LGO) have emerged. LGO, a chiral bicyclic compound derived from cellulosic biomass waste via catalytic fast pyrolysis (e.g., Circa Group's Furacell™ process), serves as an ideal renewable building block with inherent chirality . A pioneering seven-step green synthesis pathway delivers (R)-3-hydroxy-fatty acid derivatives and related structures like (R)-Methyl 2-hydroxypent-4-enoate with impressive efficiency:
This LGO-based route demonstrates significant green chemistry advantages:
Challenges include managing the complexity of multi-step synthesis involving metathesis and ensuring scalability of LGO production and purification. Nevertheless, this pathway represents a paradigm shift towards sustainable chiral synthon production.
Synthesizing (R)-Methyl 2-hydroxypent-4-enoate at different scales presents distinct technical and economic hurdles, influenced by the chosen synthetic route:
Table 1: Comparative Analysis of Synthetic Routes at Different Scales
| Synthetic Approach | Key Advantages | Key Challenges (Lab Scale) | Key Challenges (Industrial Scale) | Overall Yield Range | ee Attainable |
|---|---|---|---|---|---|
| Biocatalytic (ERED/Lipase) | High enantioselectivity (>99% ee); Mild conditions; Green solvents. | Enzyme cost/stability; Cofactor recycling; Slow reaction times; Purification needs. | Bioreactor optimization; Downstream processing; Enzyme immobilization cost; Regulatory approval for new biocatalysts. | 40-85% | >99% |
| Chemical (Chiral Pool/Asym. Hydrogenation) | Well-established protocols; Readily available starting materials (e.g., (R)-2-Hydroxypent-4-ene); Scalable catalysis. | Toxic reagents (PCC, CH₂N₂); Expensive chiral ligands/catalysts; Protection/deprotection; Lower atom economy. | Noble metal cost/recovery; Handling hazardous reagents/waste; Purification to remove metal traces; High-pressure H₂ safety. | 30-65% | 90%->99%* |
| Green Chemistry (LGO Route) | Renewable feedstock (biomass); High inherent chirality transfer; Reduced solvent/reagent waste; Good atom economy. | Multi-step complexity; Limited LGO commercial supply; Technical expertise for metathesis/selective reactions. | Scaling biomass pyrolysis/LGO purification; Cost-effectiveness of multi-step process; Catalyst recycling (Grubbs). | 24-36%** | >99% |
*After purification; **Reported for analogous chain lengths
Laboratory-Scale Focus: At the bench (mg to 100g scale), chiral pool derivation and asymmetric hydrogenation dominate due to protocol maturity and reagent accessibility. The high cost and limited commercial availability of enantiopure (R)-2-Hydroxypent-4-ene (e.g., £81/g [3]) and expensive chiral catalysts (Ru/Rh-BINAP, DuPhos) are significant constraints. Biocatalytic routes face hurdles in enzyme sourcing and process optimization for small volumes, though kits and immobilized enzymes are improving accessibility. The LGO route is emerging but requires specialized skills in handling biomass-derived intermediates and performing efficient metathesis. Purification (e.g., chiral HPLC) remains a critical, often yield-limiting, step across all methods to achieve >99% ee for demanding applications [3] [5].
Industrial-Scale Imperatives: Transitioning to kg-ton scale prioritizes cost, safety, sustainability, and regulatory compliance. Biocatalysis becomes highly attractive for its green credentials and high selectivity, but requires substantial investment in bioreactor optimization, immobilized enzyme systems for longevity/reuse, and efficient downstream processing. While asymmetric hydrogenation is industrially proven (e.g., for pharmaceuticals like L-DOPA), the high cost of chiral ligands, noble metals (Ru, Rh), and the need for rigorous metal removal add complexity. LGO-based synthesis offers a compelling sustainable feedstock story crucial for ESG (Environmental, Social, Governance) goals. However, securing a reliable, cost-competitive LGO supply chain and demonstrating the economic viability of the multi-step sequence compared to established routes are major hurdles. Process intensification (e.g., continuous flow chemistry for oxidation or metathesis steps) and catalyst recycling are essential R&D foci for industrial adoption of the LGO route. Regulatory acceptance hinges on demonstrating control over impurities originating from the biomass source or multi-step synthesis [2] [5].
Table 2: Key Cost and Scalability Factors
| Factor | Impact on Lab Scale | Impact on Industrial Scale | Most Affected Route(s) |
|---|---|---|---|
| Chiral Purity Requirements | High-purity (>99% ee) material needed in small amounts; HPLC dominant purification. | Continuous chiral chromatography prohibitively expensive; Crystallization development critical; Tight process control essential. | All, especially Pharma intermediates. |
| Catalyst Cost & Recovery | Acceptable loss; Focus on performance over reuse. | Imperative for cost-effectiveness; Immobilization/recovery systems mandatory; Metal leaching concerns. | Asym. Hydrogenation, Metathesis (LGO). |
| Raw Material Availability & Cost | Commercial building blocks used despite cost (e.g., £81/g for (R)-2-Hydroxypent-4-ene). | Bulk pricing and secure long-term supply contracts vital; LGO supply chain under development. | Chiral Pool, LGO Route. |
| Environmental/Safety Regulations | Less stringent waste disposal; Small volumes mitigate risk. | Major driver for route selection (E-factor, PMI); Significant cost for waste treatment/solvent recovery; REACH/OSHA compliance essential. | Chemical Routes (hazardous reagents). |
| Capital Expenditure (CapEx) | Minimal (standard glassware, rotary evaporator, HPLC). | High for specialized equipment (HPLCs, H₂ reactors, Bioreactors, Continuous flow systems). | Biocatalysis, Asym. Hydrogenation, Continuous LGO processing. |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6